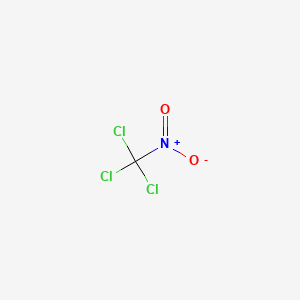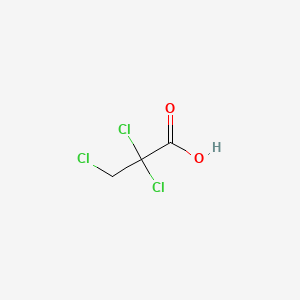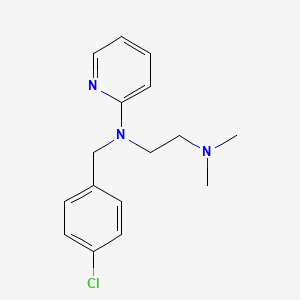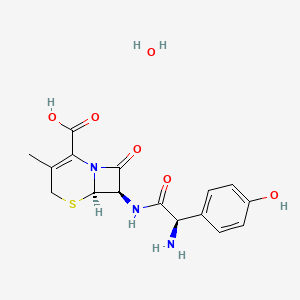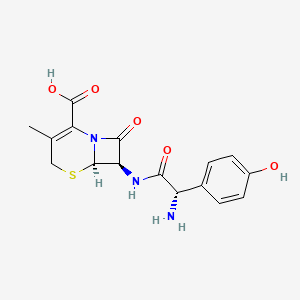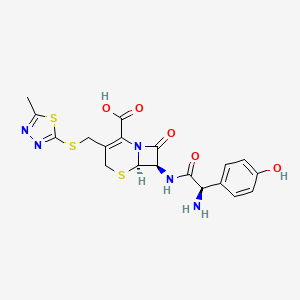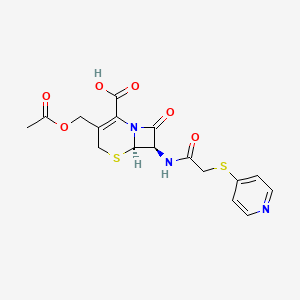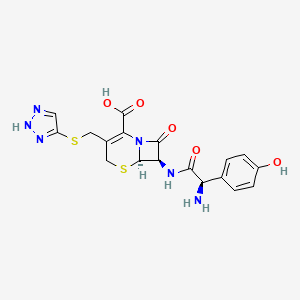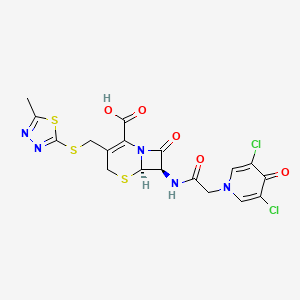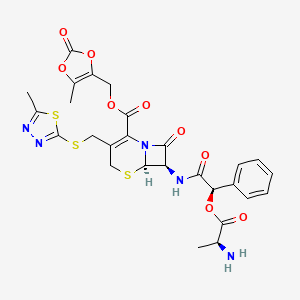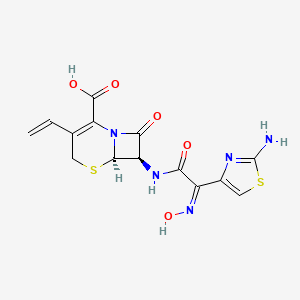
Chlorthalidon
Übersicht
Beschreibung
Chlorthalidon ist ein Diuretikum, das in erster Linie zur Behandlung von Bluthochdruck und Flüssigkeitsretention eingesetzt wird, die durch verschiedene Erkrankungen, einschließlich Herzerkrankungen, verursacht werden. Es wirkt, indem es die Urinproduktion erhöht, was dazu beiträgt, die Wassermenge im Körper zu reduzieren und so den Blutdruck zu senken . This compound wird auch zur Behandlung von Patienten mit Diabetes insipidus und bestimmten Elektrolytstörungen sowie zur Vorbeugung von Nierensteinen bei Patienten mit erhöhten Kalziumspiegeln im Blut eingesetzt .
Wirkmechanismus
Target of Action
Chlorthalidone primarily targets the NCC protein in the kidneys . This protein is responsible for the reabsorption of sodium and chloride .
Mode of Action
Chlorthalidone interacts with its target by inhibiting the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This inhibition prevents water absorption from the kidneys, leading to increased diuresis . The exact mechanism of chlorthalidone’s anti-hypertensive effect is under debate, but it is thought that the increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .
Biochemical Pathways
The biochemical pathways affected by chlorthalidone primarily involve the regulation of electrolyte balance and fluid volume in the body . By inhibiting the Na+/Cl- symporter, chlorthalidone disrupts the reabsorption of sodium and chloride, leading to increased excretion of these electrolytes and subsequently more water . This diuretic effect can alter various downstream physiological processes, including blood pressure regulation and cardiovascular function .
Pharmacokinetics
Chlorthalidone is metabolized in the liver and primarily excreted as unchanged drug in the urine . The onset of action is approximately 2.6 hours, with peak effects observed between 2 to 6 hours . These ADME properties influence the bioavailability of chlorthalidone and its therapeutic effectiveness.
Action Environment
The action, efficacy, and stability of chlorthalidone can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, kidney function, and other comorbidities can significantly influence the pharmacokinetics and pharmacodynamics of chlorthalidone .
Wissenschaftliche Forschungsanwendungen
Chlorthalidon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den Natrium-Chlorid-Symporter im distalen Tubulus der Niere hemmt. Diese Hemmung verhindert die Rückresorption von Natrium und Chlorid, was zu einer erhöhten Ausscheidung dieser Ionen zusammen mit Wasser führt. Die resultierende Diurese reduziert das Plasma- und extrazelluläre Flüssigkeitsvolumen, wodurch der Blutdruck gesenkt wird . Zusätzlich wurde gezeigt, dass this compound die Thrombozytenaggregation und die Gefäßpermeabilität verringert sowie die Angiogenese in vitro fördert .
Ähnliche Verbindungen:
Hydrochlorothiazid: Sowohl this compound als auch Hydrochlorothiazid sind Thiazid-ähnliche Diuretika, die zur Behandlung von Bluthochdruck eingesetzt werden.
Einzigartigkeit von this compound: this compound ist aufgrund seiner längeren Halbwertszeit und seiner höheren Wirksamkeit bei der Reduzierung kardiovaskulärer Ereignisse im Vergleich zu anderen Thiazid-ähnlichen Diuretika einzigartig. Es hat auch zusätzliche pleiotrope Wirkungen, wie z. B. die Verringerung der Thrombozytenaggregation und die Förderung der Angiogenese, die zu seinen kardiovaskulären Vorteilen beitragen .
Biochemische Analyse
Biochemical Properties
Chlorthalidone improves blood pressure and swelling by preventing water absorption from the kidneys through inhibition of the Na+/Cl− symporter in the distal convoluted tubule cells in the kidney . This interaction with the Na+/Cl− symporter is a key biochemical reaction involving Chlorthalidone.
Cellular Effects
Chlorthalidone exerts its effects on various types of cells, primarily those in the kidneys. It increases the elimination of water and salts through urination, which lowers blood pressure by reducing blood volume . Chlorthalidone also has potentially beneficial, non-blood pressure related, pleiotropic effects that include improvements in endothelial function, anti-platelet activity, and oxidative status .
Molecular Mechanism
The exact mechanism of Chlorthalidone’s anti-hypertensive effect is under debate. It is thought that increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore overall reduction in blood pressure . It is also believed to exert its effects at the molecular level through inhibitory effects on carbonic anhydrase .
Temporal Effects in Laboratory Settings
The effects of Chlorthalidone can change over time in laboratory settings. For example, a reduction in dosage from 50 mg daily to 50 mg three times a week produced no significant changes in the diastolic or mean blood pressures though the systolic blood pressure was moderately increased .
Dosage Effects in Animal Models
In animal models, the effects of Chlorthalidone can vary with different dosages. For example, in a study conducted on Beagle dogs, Chlorthalidone was administered in various doses and its diuretic effect was examined .
Metabolic Pathways
Chlorthalidone is involved in metabolic pathways that regulate blood pressure and fluid balance. It inhibits the Na+/Cl− symporter in the distal convoluted tubule cells in the kidney, preventing water absorption and leading to increased diuresis .
Transport and Distribution
Chlorthalidone has been shown to rapidly concentrate within erythrocytes and subsequently equilibrate via a slow diffusion back into the serum compartment, resulting in a large volume of distribution .
Subcellular Localization
The subcellular localization of Chlorthalidone is primarily in the distal convoluted tubule cells in the kidney, where it interacts with the Na+/Cl− symporter .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Chlorthalidon, chemisch bekannt als 2-Chlor-5-(1-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzolsulfonamid, kann auf verschiedene Weise synthetisiert werden. Ein häufiges Verfahren beinhaltet die Reaktion von 3-Chloroanilin mit Phthalsäureanhydrid zur Bildung von 3-Chlor-N-phthalimidoanilin. Dieser Zwischenstoff wird dann mit Chlorsulfonsäure behandelt, um this compound zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Rohprodukt wird oft durch Umkristallisationstechniken gereinigt, um im Wesentlichen reines this compound zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Chlorthalidon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, was möglicherweise seine Aktivität beeinflusst.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Sulfonamidgruppe, können zur Bildung neuer Verbindungen mit unterschiedlichen therapeutischen Wirkungen führen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Hydrochlorothiazide: Both chlorthalidone and hydrochlorothiazide are thiazide-like diuretics used to treat hypertension.
Uniqueness of Chlorthalidone: Chlorthalidone is unique due to its longer half-life and greater efficacy in reducing cardiovascular events compared to other thiazide-like diuretics. It also has additional pleiotropic effects, such as decreasing platelet aggregation and promoting angiogenesis, which contribute to its cardiovascular benefits .
Eigenschaften
IUPAC Name |
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVPVXMEBJLZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022812 | |
| Record name | Chlorthalidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlorthalidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12 mg/100 ml in water @ 20 °C, 27 mg/100 ml @ 37 °C; 577 mg/100 ml in 0.1 N sodium carbonate; more sol in aq soln of sodium hydroxide; sol in warm ethanol; slightly sol in ether., Chlorthalidone is practically insoluble in water, in ether and in chloroform; soluble in methanol; slightly soluble in alcohol., 5.28e-02 g/L | |
| Record name | Chlorthalidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORTHALIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorthalidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlorthalidone prevents reabsorption of sodium and chloride through inhibition of the Na+/Cl- symporter in the cortical diluting segment of the ascending limb of the loop of Henle. Reduction of sodium reabsorption subsequently reduces extracellular fluid and plasma volume via an osmotic, sodium-driven diuresis. By increasing the delivery of sodium to the distal renal tubule, Chlorthalidone indirectly increases potassium excretion via the sodium-potassium exchange mechanism. The exact mechanism of chlorthalidone's anti-hypertensive effect is under debate, however, it is thought that increased diuresis results in decreased plasma and extracellular fluid volume which therefore requires decreased cardiac output and overall lowers blood pressure. Chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro, which is thought to be partly the result of reductions in carbonic anhydrase–dependent pathways. These pathways may play a role in chlorthalidone's cardiovascular risk reduction effects., ...ACT BY INHIBITING RENAL TUBULAR TRANSPORT OF VARIOUS IONS., Decreased plasma volume and decreased extracellular fluid volume; decreased cardiac output initially, followed by decreased total peripheral resistance with normalization of cardiac output ... /from table/, ...ANTIHYPERTENSIVE EFFECT OF CHLORTHALIDONE IS THOUGHT TO BE DUE TO DECR CARDIAC OUTPUT., The exact mechanism for reduction of arterial blood pressure by diuretics is not certain. Initially the drugs decrease extracellular volume and cardiac output. However, the hypotensive effect is maintained during long-term therapy because of reduced vascular resistance ... /Diuretics/, For more Mechanism of Action (Complete) data for CHLORTHALIDONE (8 total), please visit the HSDB record page. | |
| Record name | Chlorthalidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORTHALIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 50% acetic acid, WHITE TO YELLOWISH-WHITE CRYSTALLINE POWDER | |
CAS No. |
77-36-1 | |
| Record name | Chlorthalidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorthalidone [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthalidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlorthalidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chlorthalidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorthalidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlortalidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTHALIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0MQD1073Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORTHALIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorthalidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Dec 224-226 °C. Melting point range may extend from 218 to 264 °C on slow heating., 218 - 264 °C | |
| Record name | Chlorthalidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORTHALIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorthalidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


